molecular formula C12H16FN3O B12228153 [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12228153
M. Wt: 237.27 g/mol
InChI Key: JCGSQYPMAHRMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a fluorinated pyrimidine ring fused with an octahydrocyclopenta[c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common approach includes the initial formation of the fluoropyrimidine ring, followed by the construction of the octahydrocyclopenta[c]pyrrole moietySpecific reagents and conditions, such as the use of 3-chloroperbenzoic acid (m-CPBA) for oxidation and ZnEt2 for complex formation, are often employed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like m-CPBA.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents include m-CPBA for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can form strong interactions with active sites, while the octahydrocyclopenta[c]pyrrole moiety provides structural stability. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart from similar compounds is its specific combination of a fluorinated pyrimidine ring with an octahydrocyclopenta[c]pyrrole structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FN3O

Molecular Weight

237.27 g/mol

IUPAC Name

[2-(5-fluoropyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C12H16FN3O/c13-10-4-14-11(15-5-10)16-6-9-2-1-3-12(9,7-16)8-17/h4-5,9,17H,1-3,6-8H2

InChI Key

JCGSQYPMAHRMBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=C(C=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.